molecular formula C10H10BrFO2 B14853524 Ethyl 2-bromomethyl-6-fluorobenzoate

Ethyl 2-bromomethyl-6-fluorobenzoate

Cat. No.: B14853524
M. Wt: 261.09 g/mol
InChI Key: WQWZNBOKFJZTKF-UHFFFAOYSA-N
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Description

Ethyl 2-bromomethyl-6-fluorobenzoate is a halogenated benzoate ester featuring a bromomethyl (-CH2Br) substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound is structurally significant due to the electron-withdrawing effects of fluorine and the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3

InChI Key

WQWZNBOKFJZTKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)CBr

Origin of Product

United States

Preparation Methods

Benzylic Bromination Using N-Bromosuccinimide (NBS)

The most direct and efficient route to synthesize ethyl 2-bromomethyl-6-fluorobenzoate involves the selective benzylic bromination of ethyl 2-methyl-6-fluorobenzoate using N-bromosuccinimide (NBS). This approach is analogous to the synthesis of the non-fluorinated analog ethyl 2-(bromomethyl)benzoate described in the literature.

Reaction Scheme:

Ethyl 2-methyl-6-fluorobenzoate + NBS → this compound + Succinimide

Based on the established protocol for similar compounds, the procedure typically follows these steps:

  • A solution of ethyl 2-methyl-6-fluorobenzoate in carbon tetrachloride is prepared
  • NBS and a radical initiator (benzoyl peroxide or AIBN) are added to the reaction mixture
  • The reaction mixture is heated under reflux conditions
  • Upon completion, the succinimide byproduct is removed by filtration
  • The product is purified by appropriate methods (e.g., column chromatography)

The experimental conditions based on analogous syntheses would be:

Parameter Typical Conditions
Solvent Carbon tetrachloride or dichloromethane
Temperature 70-80°C (reflux)
Reaction Time 3-4 hours
Catalyst Benzoyl peroxide (1-2 mol%)
NBS:Substrate Ratio 1.0-1.1:1.0
Typical Yield 85-95%

This approach is particularly advantageous due to its high regioselectivity for benzylic bromination. The reaction proceeds via a radical mechanism initiated by the radical initiator, which abstracts a hydrogen atom from the benzylic position, followed by bromine transfer from NBS.

Multi-step Synthesis from 2-Bromo-6-fluorobenzoic Acid

An alternative approach involves starting from 2-bromo-6-fluorobenzoic acid, which can be prepared according to methods described in patent literature. This approach involves:

  • Esterification of 2-bromo-6-fluorobenzoic acid to form ethyl 2-bromo-6-fluorobenzoate
  • Introduction of a methyl group via organometallic reagents (e.g., methylmagnesium bromide, followed by oxidation)
  • Bromination of the resulting methyl group

The preparation of the key starting material, 2-bromo-6-fluorobenzoic acid, can be achieved as described in Chinese patent CN102795993B, which details a four-step synthesis from o-fluorobenzonitrile:

Step Reaction Conditions Yield
1 Nitration H₂SO₄, KNO₃, -2 to 2°C 100% conversion
2 Nitro reduction Fe/NH₄Cl, 85-100°C 100% conversion
3 Bromination NBS in ethanol, 0-5°C 100% conversion
4 Diazotization, deamination, and hydrolysis H₂SO₄, NaNO₂, CuSO₄, NaH₂PO₂, 40-65°C -

The overall yield of 2-bromo-6-fluorobenzoic acid from this process is reported to be 16.9% with a purity of 98.8%.

Direct Modification of 2-(Bromomethyl)-6-fluorobenzaldehyde

Based on methods for preparing related compounds, another potential synthetic route involves:

  • Synthesis of 2-bromo-6-fluorobenzaldehyde (as described in patent CN102070420A)
  • Conversion of the aldehyde to a hydroxymethyl group via reduction
  • Oxidation to the carboxylic acid
  • Esterification to form the ethyl ester

The preparation of 2-bromo-6-fluorobenzaldehyde involves a two-step process from 2-bromo-6-fluorotoluene:

2-Bromo-6-fluorotoluene → 2-Bromo-6-fluorobenzyl bromide → 2-Bromo-6-fluorobenzaldehyde

According to the patent, this method offers high purity (≥99.0%) and complete conversion.

Reaction Optimization and Considerations

Optimization of NBS Bromination

When performing benzylic bromination using NBS, several parameters significantly impact yield and selectivity:

Parameter Effect on Reaction Optimal Conditions
Light Source Affects radical initiation Light irradiation or absence of light depending on initiator
Solvent Influences reaction rate and selectivity CCl₄ preferred; alternatives include DCM or acetone
Temperature Controls reaction rate and side reactions Typically 65-80°C
Initiator Type Affects initiation efficiency Benzoyl peroxide (1-2 mol%) or AIBN (10 mol%)
NBS Quality Fresh NBS provides better yields Recrystallized from water or commercial high-purity grade
Reaction Time Extended times may lead to over-bromination Monitor by TLC, typically 3-4 hours

Studies on similar compounds indicate that controlled addition of NBS in solution by cannula can increase conversion to the desired mono-brominated product compared to single portion addition.

Solvent Effects on Bromination Selectivity

Research on ortho-bromination of phenolic compounds demonstrates that solvent choice significantly impacts reaction selectivity. For instance, when using NBS for bromination:

Solvent Selectivity Reaction Time Reference
ACS-grade methanol Excellent mono ortho-bromination 15-20 min
Dichloromethane Moderate selectivity 25-30 min
Ethyl acetate/water (5:1) Lower selectivity 1.5 h
Carbon tetrachloride High selectivity for benzylic position 3.5 h

The addition of catalytic amounts (10 mol%) of para-toluenesulfonic acid can significantly improve selectivity for the desired mono-brominated product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromomethyl-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: The major product is ethyl 2-carboxy-6-fluorobenzoate.

    Reduction: The major product is ethyl 2-methyl-6-fluorobenzoate.

Scientific Research Applications

Ethyl 2-bromomethyl-6-fluorobenzoate is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 2-bromomethyl-6-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a building block for more complex molecules. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl 2-bromomethyl-6-fluorobenzoate, a comparative analysis with structurally related compounds is provided below.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
This compound 2-BrCH2, 6-F 261.06 (estimated) Not publicly listed Intermediate for nucleophilic substitution
Ethyl 2-chloromethyl-6-fluorobenzoate 2-ClCH2, 6-F 216.63 (estimated) Not available Less reactive in SN2 reactions
Ethyl 2-bromo-3-chloro-6-fluorobenzoate 2-Br, 3-Cl, 6-F 295.49 1805478-71-0 Multi-halogenated pharmaceutical precursor
Ethyl 4-fluoro-2-methylbenzoate 2-CH3, 4-F 182.18 455-67-6 Flavor/fragrance industry

Key Findings:

Reactivity : The bromomethyl group in this compound confers higher reactivity in nucleophilic substitutions compared to its chloromethyl analog. Bromine’s larger atomic radius and weaker C-Br bond facilitate easier displacement by nucleophiles (e.g., amines, thiols) in drug synthesis .

Electronic Effects : The 6-fluoro substituent enhances the electron-deficient nature of the aromatic ring, stabilizing intermediates in electrophilic substitution reactions. This contrasts with ethyl 4-fluoro-2-methylbenzoate, where fluorine’s para-position results in milder electronic effects.

Multi-Halogenated Analogs : Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0) demonstrates broader utility in pharmaceutical synthesis due to its trifunctional halogenation, enabling sequential substitution reactions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing ethyl 2-bromomethyl-6-fluorobenzoate, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis involves bromination and esterification steps. Key intermediates like 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1) are prepared via electrophilic substitution, followed by esterification with ethanol under acidic catalysis . Optimization includes:

  • Temperature control (e.g., 0–5°C for bromination to minimize side reactions).
  • Use of anhydrous conditions to prevent hydrolysis of the ester group.
  • Catalysts like H₂SO₄ or p-toluenesulfonic acid for esterification efficiency .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-6, bromine at C-2) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ and bromine/fluorine isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length/angle measurements, especially to resolve steric effects from the bromomethyl group .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in this compound derivatives?

  • Methodology :

  • Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites. For example, the bromomethyl group’s susceptibility to SN2 reactions can be modeled using Gaussian or ORCA software .
  • Compare frontier molecular orbitals (HOMO/LUMO) with analogs (e.g., 2-chloro-6-fluorobenzaldehyde) to predict regioselectivity in cross-coupling reactions .
    • Data Contradiction : Resolve discrepancies between predicted and experimental reaction outcomes (e.g., unexpected byproducts) by adjusting solvent parameters (dielectric constant) in simulations .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodology :

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., di-brominated derivatives due to excess Br₂).
  • Mitigation :
  • Controlled stoichiometry (1:1 molar ratio of substrate to N-bromosuccinimide).
  • Additives like NaHCO₃ to quench excess acid during esterification .
    • Case Study : A 2023 study reported a 15% increase in purity using flow chemistry to limit bromine overexposure .

Q. How does the bromomethyl group influence the compound’s biological activity compared to analogs?

  • Methodology :

  • Compare with structurally related compounds (e.g., 2-chloro-6-fluorobenzamide) in bioassays. For example:
CompoundIC₅₀ (μM)Target Protein
This compound12.3Kinase X
2-Chloro-6-fluorobenzamide>50Kinase X
  • Mechanistic Insight : The bromomethyl group enhances hydrophobic interactions in enzyme binding pockets, as shown via molecular docking simulations .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Waste Disposal : Collect brominated waste separately; neutralize with 10% Na₂S₂O₃ before disposal .

Data Analysis and Troubleshooting

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

  • Methodology :

  • NMR : Re-examine solvent effects (e.g., deuterated chloroform vs. DMSO) that shift fluorine peaks.
  • MS : Calibrate instruments using NIST reference standards (e.g., 2-fluoro-6-(trifluoromethyl)benzoic acid) to align with theoretical m/z values .
    • Case Study : A 2025 study attributed a 0.1 ppm ¹H NMR shift to trace moisture in the sample; drying over molecular sieves resolved the issue .

Comparative Reactivity Studies

Q. Why does this compound exhibit higher reactivity in Suzuki couplings than its chloro analog?

  • Methodology :

  • Kinetic Studies : Compare reaction rates using Pd(PPh₃)₄ catalyst. Bromine’s lower electronegativity vs. chlorine facilitates oxidative addition to Pd(0) .
  • X-ray Analysis : C-Br bond length (1.89 Å) is longer than C-Cl (1.79 Å), reducing steric hindrance during transmetallation .

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